molecular formula C8H5F3OS B3031925 4-(Trifluoroacetyl)thiophenol CAS No. 86988-51-4

4-(Trifluoroacetyl)thiophenol

Cat. No. B3031925
CAS RN: 86988-51-4
M. Wt: 206.19 g/mol
InChI Key: KHVYFEZEKOHGOB-UHFFFAOYSA-N
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Description

4-(Trifluoroacetyl)thiophenol, also known as 1-(4-Thiophenyl)-2,2,2-trifluoroethan-1-one, is a chemical compound with the CAS Number 86988-51-4 . It is used as a raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .


Synthesis Analysis

The synthesis of thiophenols, including 4-(Trifluoroacetyl)thiophenol, often involves C-S coupling or substitution . A copper-catalyzed direct and effective synthesis of aryl thiols from aryl iodides in very good yields has been reported . The coupling mixture is directly treated with NaBH4 or triphenylphosphine to afford aryl thiols in good to excellent yields .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoroacetyl)thiophenol is similar to that of phenols, with the oxygen atom in the hydroxyl group (-OH) bonded to the aromatic ring replaced by a sulfur atom .


Chemical Reactions Analysis

The reaction of trifluoromethyl-containing enones with thiophenols has been studied. Reactions with 4-methylthiophenol proceed with the formation of either ketosulfides or a pyran derivative . Reactions of trifluoromethyl-containing enones with 2-mercaptobenzaldehyde lead to 3-trifluoroacetyl-substituted 2H-thiochromenes .

Mechanism of Action

Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent. It has been used as a trifluoromethyl radical precursor. Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Safety and Hazards

4-(Trifluoroacetyl)thiophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if inhaled, harmful if swallowed, and harmful in contact with skin .

Future Directions

The use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor in the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions is a novel approach . This could open up new possibilities for the synthesis of other trifluoromethylated compounds in the future.

properties

IUPAC Name

2,2,2-trifluoro-1-(4-sulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3OS/c9-8(10,11)7(12)5-1-3-6(13)4-2-5/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVYFEZEKOHGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519452
Record name 2,2,2-Trifluoro-1-(4-sulfanylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoroacetyl)thiophenol

CAS RN

86988-51-4
Record name 2,2,2-Trifluoro-1-(4-sulfanylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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